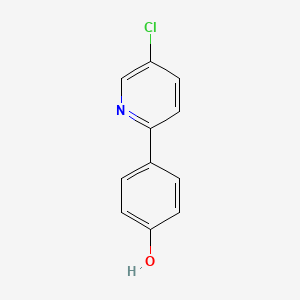
3,3-DIMETHYL-CYCLOHEXANETHIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-DIMETHYL-CYCLOHEXANETHIOL is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of a sulfur atom bonded to a carbon atom in the cyclohexane ring. This compound is known for its distinct odor and is used in various chemical applications.
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,3-Dimethylcyclohexene: One common method involves the hydrogenation of 3,3-dimethylcyclohexene in the presence of a palladium catalyst to produce 3,3-dimethylcyclohexane. This is followed by thiolation using hydrogen sulfide or a thiolating agent to introduce the thiol group.
Reduction of 3,3-Dimethylcyclohexanone: Another method involves the reduction of 3,3-dimethylcyclohexanone using a reducing agent such as lithium aluminum hydride, followed by thiolation.
Industrial Production Methods: Industrial production typically involves the large-scale hydrogenation and thiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
3,3-DIMETHYL-CYCLOHEXANETHIOL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3,3-dimethylcyclohexanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
3,3-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.
3,3-Dimethylcyclohexanone: A ketone derivative used in organic synthesis.
3,3-Dimethylcyclohexene: An alkene derivative used as a precursor in various chemical reactions.
Uniqueness: 3,3-DIMETHYL-CYCLOHEXANETHIOL is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H16S |
|---|---|
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
3,3-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 |
Clé InChI |
RRCFRGZJEWKPEU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-methoxypyrido[3,4-b]pyrazine](/img/structure/B8751240.png)








![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)



